Product packaging for 3-(Acetyloxy)-4-formylphenyl acetate(Cat. No.:)

3-(Acetyloxy)-4-formylphenyl acetate

Cat. No.: B8791009
M. Wt: 222.19 g/mol
InChI Key: CMOYCZQBKLDPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Acetyloxy)-4-formylphenyl acetate is a high-purity chemical reagent designed for research and development applications, particularly in organic synthesis and pharmaceutical intermediates. This compound features both acetyloxy and formyl functional groups on a phenyl ring, making it a versatile building block for constructing more complex molecules. Its structure is amenable to further chemical modifications, including nucleophilic addition at the aldehyde group, making it valuable for creating libraries of compounds for drug discovery and material science. In a laboratory setting, this compound can be analyzed using reverse-phase (RP) HPLC methods. A typical method may use a mobile phase of acetonitrile and water, possibly with an acid modifier like phosphoric or formic acid for MS-compatible applications . As with similar substances, researchers should note that it may cause skin and serious eye irritation . Standard laboratory safety practices must be observed, including the use of personal protective equipment (PPE) such as impervious gloves and safety goggles. Please note: The specific applications, research value, and mechanism of action for this particular compound are not fully detailed in the available literature. The information presented is based on the general properties of its chemical class. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O5 B8791009 3-(Acetyloxy)-4-formylphenyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

(3-acetyloxy-4-formylphenyl) acetate

InChI

InChI=1S/C11H10O5/c1-7(13)15-10-4-3-9(6-12)11(5-10)16-8(2)14/h3-6H,1-2H3

InChI Key

CMOYCZQBKLDPNH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C=O)OC(=O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 3 Acetyloxy 4 Formylphenyl Acetate

Established Synthetic Pathways and Optimization Studies

The traditional synthesis of 3-(Acetyloxy)-4-formylphenyl acetate (B1210297) primarily revolves around the sequential introduction of the required functional groups onto a phenolic precursor. This typically involves the acylation of a hydroxyl group and the formylation of the aromatic ring.

Investigation of Acylation Reactions Leading to the Acetate Functionality

The introduction of the acetate group is a critical step in the synthesis of 3-(Acetyloxy)-4-formylphenyl acetate. This is typically achieved through the acetylation of a corresponding hydroxyl precursor, such as 3-hydroxy-4-formylbenzaldehyde (protocatechuic aldehyde). The most common method for this transformation is the use of acetic anhydride (B1165640), often in the presence of a basic catalyst like pyridine (B92270) or a catalytic amount of a strong acid.

Optimization of this acylation step involves careful consideration of reaction conditions to maximize yield and purity. Key parameters that are often investigated include the reaction temperature, the molar ratio of the acetylating agent to the substrate, and the choice of catalyst. For instance, in the synthesis of related phenyl acetates, the temperature is a crucial factor; an increase from room temperature to 120-150°C can significantly enhance the reaction rate and conversion of the phenol (B47542) to the corresponding acetate. However, excessively high temperatures may lead to side reactions and decomposition of the product.

A plausible reaction scheme for the acetylation of a dihydroxybenzaldehyde precursor is as follows:

While specific optimization studies for this compound are not extensively detailed in publicly available literature, data from analogous acetylations of phenolic compounds provide valuable insights. For example, the acetylation of 4-hydroxybenzoic acid using acetic anhydride with a catalytic amount of concentrated sulfuric acid proceeds efficiently with gentle warming (50-60°C) for a short duration.

Table 1: General Conditions for Acylation of Phenolic Precursors

Parameter Condition Rationale
Acetylating Agent Acetic Anhydride, Acetyl Chloride Readily available and highly reactive acylating agents.
Catalyst Pyridine, Sulfuric Acid Pyridine acts as a nucleophilic catalyst and acid scavenger. Sulfuric acid is an effective acid catalyst.
Solvent Often neat, or an inert solvent like Toluene Solvent-free conditions can be more environmentally friendly. Inert solvents can aid in temperature control and dissolution of reactants.
Temperature 25°C - 150°C Reaction rate increases with temperature, but higher temperatures can lead to side products.
Reaction Time 15 minutes - 3 hours Dependent on temperature, catalyst, and substrate reactivity.

Exploration of Formylation Reactions on Phenyl Acetate Scaffolds

The introduction of the formyl (-CHO) group onto a phenyl acetate scaffold is another key synthetic strategy. The Vilsmeier-Haack reaction is a widely recognized and effective method for the formylation of electron-rich aromatic rings. uny.ac.id This reaction typically employs a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, which then attacks the aromatic ring.

For a substrate like 3-hydroxyphenyl acetate, the Vilsmeier-Haack reaction would be expected to introduce the formyl group at a position activated by the ether and ester groups. The regioselectivity of the formylation is influenced by the directing effects of the substituents on the phenyl ring. The outcome of the Vilsmeier-Haack reaction is also dependent on various reaction conditions, including the ratio of the Vilsmeier reagent to the substrate, the reaction temperature, and the choice of solvent. Optimization of these parameters is crucial for achieving high yields and selectivity. For instance, adjusting the ratio of POCl₃ to DMF can impact the reactivity of the Vilsmeier reagent. researchgate.net

While a direct application of the Vilsmeier-Haack reaction on a simple phenyl acetate to yield this compound is not explicitly detailed, the formylation of related phenolic ethers and esters is a common transformation in organic synthesis.

Catalytic Systems in the Synthesis of this compound

Various catalytic systems can be employed to facilitate both the acylation and formylation steps in the synthesis of this compound.

For acylation reactions , both acid and base catalysts are effective. As mentioned, pyridine is a common basic catalyst. Alternatively, solid acid catalysts, such as zeolites and heteropoly acids, have been investigated for the acetylation of phenols. miracosta.edu These solid catalysts offer advantages in terms of ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles. For example, silica-supported heteropoly acid has been used for the vapor-phase acetylation of phenol to phenyl acetate. miracosta.edu

In formylation reactions , particularly the Vilsmeier-Haack reaction, the combination of DMF and POCl₃ is the classical reagent system. While this is not a catalytic system in the traditional sense, as the reagents are consumed stoichiometrically, the efficiency of the reaction is highly dependent on the precise conditions of their use. Lewis acids have also been explored as catalysts in other types of formylation reactions, which could potentially be applied to phenyl acetate scaffolds.

Development of Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally benign chemical processes, research is being directed towards the development of novel and sustainable synthetic routes for compounds like this compound.

Green Chemistry Principles in the Production of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be considered.

One approach is the use of solvent-free reaction conditions . For the acetylation of phenols, reactions can often be carried out using an excess of acetic anhydride as both the reagent and the solvent, which is then removed after the reaction. This minimizes the use of volatile organic solvents. chinakxjy.com Similarly, some formylation reactions can be performed under solvent-free conditions, for example, by grinding the reactants together. researchgate.net

The use of greener catalysts is another important aspect. As mentioned, solid acid catalysts for acylation can replace traditional mineral acids, reducing corrosive waste streams. For formylation, exploring alternatives to the phosphorus oxychloride used in the Vilsmeier-Haack reaction could lead to a more environmentally friendly process.

Furthermore, the development of one-pot syntheses , where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can improve efficiency and reduce waste. A potential one-pot synthesis of this compound could involve the formylation of a dihydroxyphenol followed by in-situ acetylation.

Table 2: Application of Green Chemistry Principles to Synthesis

Green Chemistry Principle Application in Synthesis of this compound
Waste Prevention One-pot synthesis to minimize intermediate isolation and purification steps.
Atom Economy Designing reactions that maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like POCl₃ with greener alternatives.
Safer Solvents and Auxiliaries Utilizing solvent-free conditions or benign solvents like water or ethanol (B145695) where possible.
Use of Renewable Feedstocks Exploring starting materials derived from renewable resources.
Catalysis Employing reusable solid acid or base catalysts for acylation and formylation.

Applications of Flow Chemistry in Continuous Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of fine chemicals like this compound. These benefits include improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for straightforward scaling up of production.

The acetylation of phenols is well-suited for flow chemistry. A solution of the phenolic precursor and the acetylating agent can be pumped through a heated reactor coil, potentially packed with a solid catalyst. This allows for precise control over reaction temperature and residence time, leading to higher yields and selectivities.

Similarly, formylation reactions can be performed in a flow setup. This is particularly advantageous for reactions like the Vilsmeier-Haack, which can be exothermic. The high surface-area-to-volume ratio of microreactors used in flow chemistry allows for efficient heat dissipation, preventing runaway reactions and improving safety. The continuous generation and immediate use of reactive intermediates, such as the Vilsmeier reagent, can also be achieved in a flow system, minimizing the risks associated with their accumulation.

While specific flow chemistry protocols for the synthesis of this compound have not been reported, the successful application of this technology to the synthesis of other substituted benzaldehydes and phenyl acetates demonstrates its potential. acs.orgscispace.com For example, continuous flow systems have been developed for the synthesis of various functionalized aldehydes, showcasing the ability to handle sensitive reagents and achieve high efficiencies.

Enantioselective or Diastereoselective Synthesis of Chiral Analogs (Methodological Focus)

There is no published research detailing the enantioselective or diastereoselective synthesis of chiral analogs of this compound. Methodologies for introducing chirality into similar molecular scaffolds often involve the use of chiral catalysts, auxiliaries, or starting materials. However, the application of these strategies to produce specific enantiomers or diastereomers of this compound derivatives has not been documented.

Mechanistic Investigations of Synthetic Transformations

Detailed mechanistic investigations into the synthesis of this compound have not been reported in the available scientific literature. Such studies would typically involve a combination of experimental and computational methods to elucidate the reaction pathways and transition states.

Kinetic and Thermodynamic Studies of Reaction Pathways

No kinetic or thermodynamic data for the synthesis of this compound has been published. Information regarding reaction rates, activation energies, and the thermodynamic stability of reactants, intermediates, and products is currently unavailable.

Characterization of Reaction Intermediates

There are no reports on the isolation or spectroscopic characterization of any reaction intermediates involved in the synthesis of this compound. The identification of such intermediates would be crucial for a complete understanding of the reaction mechanism.

Due to the absence of specific research on this compound in these areas, a detailed article that adheres to the requested outline cannot be generated at this time.

Reaction Mechanisms and Reactivity Profile of 3 Acetyloxy 4 Formylphenyl Acetate

Electrophilic and Nucleophilic Properties of the Compound

The chemical character of 3-(acetyloxy)-4-formylphenyl acetate (B1210297) is distinctly bifunctional. The formyl group's carbonyl carbon is electrophilic, making it a target for nucleophiles. Conversely, the oxygen atoms of the carbonyl and ether linkages in the acetate groups possess lone pairs of electrons, imparting nucleophilic character. The aromatic ring, while generally susceptible to electrophilic attack, is influenced by the electron-withdrawing and donating properties of its substituents.

Reactivity of the Formyl Group in Condensation and Addition Reactions

The aldehyde (formyl) functionality is a prominent site for reactivity, readily undergoing condensation and addition reactions. The carbon atom of the formyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by a wide range of nucleophiles.

Condensation Reactions:

Classic carbon-carbon bond-forming reactions, such as the Knoevenagel and Wittig condensations, are characteristic transformations for aromatic aldehydes like 3-(acetyloxy)-4-formylphenyl acetate.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. tandfonline.comacs.org For this compound, this provides a pathway to α,β-unsaturated compounds. The mechanism typically begins with the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the formyl group. acs.orgorganic-chemistry.org The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final unsaturated product. tandfonline.com The reaction with various substituted benzaldehydes is well-documented, generally proceeding in high yield. researchgate.netresearchgate.net

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the location of the double bond. wikipedia.orglibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which attacks the aldehyde's carbonyl carbon. libretexts.org This initial nucleophilic addition leads to the formation of a betaine (B1666868) intermediate, which then cyclizes to a four-membered oxaphosphetane ring. libretexts.org This intermediate subsequently collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. libretexts.org The stereochemical outcome (E/Z isomerism) of the alkene is largely dependent on the stability of the ylide used. Stabilized ylides, which contain electron-withdrawing groups, typically yield (E)-alkenes, whereas unstabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgquora.com

Interactive Data Table: Predicted Products of Condensation Reactions

Reaction TypeNucleophilic ReagentBase/ReagentExpected Product Structure
KnoevenagelDiethyl malonatePiperidineDiethyl 2-((3-(acetyloxy)-4-formylphenyl)methylene)malonate
KnoevenagelMalononitrileTriethylamine2-((3-(acetyloxy)-4-formylphenyl)methylene)malononitrile
WittigMethyltriphenylphosphonium bromiden-Butyllithium3-(Acetyloxy)-4-vinylphenyl acetate
Wittig(Triphenylphosphoranylidene)acetonitrileN/A (Stabilized ylide)(E)-3-(3-(Acetyloxy)-4-formylphenyl)acrylonitrile

Addition Reactions:

The formyl group also participates in various nucleophilic addition reactions, such as the formation of cyanohydrins and acetals, and can be readily reduced to a primary alcohol.

Reactivity of the Acetate Moiety in Ester Hydrolysis and Transesterification

The compound possesses two distinct acetate ester groups: a phenolic acetate at position 3 and another at position 1 (implicitly, as it is a phenyl acetate derivative). Both are susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Ester Hydrolysis: This reaction involves the cleavage of the ester bond by water, typically catalyzed by an acid or a base, to yield a carboxylic acid (acetic acid) and an alcohol (a phenol (B47542) in this case).

Base-catalyzed hydrolysis (saponification) is an irreversible process that begins with the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the phenoxide as a leaving group to form acetic acid. The phenoxide is then protonated. Phenyl acetates are known to undergo base-catalyzed hydrolysis readily. stanford.edu

Acid-catalyzed hydrolysis is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. After proton transfer, the phenolic group is eliminated, and deprotonation of the resulting carbonyl yields acetic acid and the phenol.

Transesterification: This process involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions could lead to the formation of the corresponding methyl esters, displacing the acetyl group. The mechanism is analogous to that of acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The relative reactivity of the two acetate groups can be influenced by their electronic environment. The acetate group at the phenolic oxygen is directly attached to the aromatic ring, and its reactivity can be compared to other phenyl acetates. Phenyl acetate itself is generally more susceptible to base-catalyzed hydrolysis than simple alkyl acetates due to the better leaving group ability of the phenoxide ion. stanford.edupearson.com

Electrophilic Aromatic Substitution Patterns on the Phenyl Ring

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is determined by the directing effects of the existing substituents: the formyl group (-CHO) and the acetyloxy group (-OAc).

Formyl Group (-CHO): This is a moderately deactivating group due to its electron-withdrawing nature, both through induction and resonance. It directs incoming electrophiles to the meta position relative to itself (positions 2 and 6).

The combined influence of these two groups dictates the final substitution pattern. The available positions for substitution are 2, 5, and 6.

Position 2: Meta to the -CHO group and ortho to the -OAc group.

Position 5: Para to the -CHO group and ortho to the -OAc group.

Position 6: Meta to the -CHO group and meta to the -OAc group.

Given that the acetyloxy group is an ortho, para-director and the formyl group is a meta-director, the positions activated by the -OAc group (positions 2 and 5) and the positions directed by the -CHO group (positions 2 and 6) overlap at position 2. Therefore, position 2 is electronically favored for electrophilic attack. Position 5 is also activated by the -OAc group (ortho), but it is para to the deactivating formyl group, making it less favorable. Position 6 is meta to both groups and is generally the most deactivated position. Consequently, electrophilic substitution is most likely to occur at the C-2 position.

Interactive Data Table: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPositionInductive EffectResonance EffectOverall EffectDirecting Preference
Formyl (-CHO)4Electron-withdrawingElectron-withdrawingDeactivatingMeta (to C-2, C-6)
Acetyloxy (-OAc)3Electron-withdrawingElectron-donatingDeactivatingOrtho, Para (to C-2, C-5)

Mechanistic Elucidation of Key Chemical Transformations Involving this compound

While specific mechanistic studies on this compound are not extensively documented, its reactivity can be understood through the established mechanisms of its constituent functional groups.

Investigations into Regioselectivity and Chemoselectivity

Regioselectivity: As discussed in the context of electrophilic aromatic substitution (Section 3.1.3), the directing effects of the formyl and acetyloxy groups confer a high degree of regioselectivity. The C-2 position is the most probable site for substitution due to the converging directing effects of the two substituents.

Chemoselectivity: The presence of multiple reactive sites (an aldehyde and two esters) allows for the possibility of chemoselective reactions. Aldehydes are generally more reactive electrophiles than esters. This difference in reactivity can be exploited to perform selective transformations.

Selective Reduction: It is possible to selectively reduce the aldehyde group to an alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) at low temperatures, leaving the ester groups intact. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the aldehyde and the ester functionalities. The development of reagents that can chemoselectively reduce ketones and esters in the presence of aldehydes highlights the general principle that aldehydes are more reactive. electronicsandbooks.comthieme-connect.com

Selective Hydrolysis: The two ester groups may exhibit different hydrolysis rates. Phenolic esters, such as the one at position 3, can have different hydrolysis kinetics compared to other types of esters, often being more labile under certain conditions. pearson.com This could potentially allow for the selective cleavage of one ester over the other by carefully controlling reaction conditions like pH and temperature.

Stereochemical Outcomes in Asymmetric Transformations

This compound is an achiral molecule. Therefore, discussions of stereochemical outcomes are relevant only when a chiral center is introduced or when diastereomeric products can be formed.

Addition to the Formyl Group: The nucleophilic addition of a chiral reagent to the formyl group would lead to the formation of a new stereocenter, resulting in a pair of diastereomers. The facial selectivity of the attack on the prochiral carbonyl group would determine the stereochemical outcome. This selectivity is typically governed by steric and electronic interactions in the transition state, as described by models like Cram's rule or the Felkin-Anh model.

Stereoselectivity in Condensation Reactions: As previously mentioned (Section 3.1.1), the stereochemistry of the alkene product in a Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org With aromatic aldehydes, stabilized ylides (e.g., Ph₃P=CHCO₂Et) strongly favor the formation of the (E)-alkene. wikipedia.org Unstabilized ylides (e.g., Ph₃P=CHCH₃) tend to produce the (Z)-alkene as the major product, although mixtures are common. libretexts.org The stereoselectivity arises from the kinetics and thermodynamics of the formation and decomposition of the oxaphosphetane intermediate. wikipedia.orglibretexts.org Similarly, Knoevenagel condensations often exhibit a high degree of stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-isomer.

Theoretical and Computational Analysis of Reactivity

Prediction of Reaction Pathways and Energy Profiles

Similarly, there is a lack of published data on the prediction of reaction pathways and associated energy profiles for this compound. Computational methods, such as Density Functional Theory (DFT), are often employed to explore potential reaction routes, calculate the activation energies for each step, and determine the thermodynamic stability of reactants, intermediates, and products. This information is fundamental to predicting the feasibility and outcome of chemical transformations. The absence of such computational analyses for this specific compound prevents a scientifically grounded discussion of its reactivity profile.

While general principles of organic chemistry and computational methodologies for similar phenyl acetate derivatives exist, applying these to this compound without specific research would not meet the standards of scientific accuracy. The electronic effects of the two acetyloxy groups and the formyl group on the phenyl ring would create a unique reactivity profile that requires dedicated computational study.

Advanced Derivatization and Functionalization of 3 Acetyloxy 4 Formylphenyl Acetate

Synthesis of Structural Analogs and Diverse Derivatives

The presence of multiple reactive sites on 3-(Acetyloxy)-4-formylphenyl acetate (B1210297) allows for the generation of a wide array of structural analogs and derivatives through targeted chemical modifications.

Systematic Modification of the Formyl and Acetate Groups

The formyl and acetate groups are amenable to a variety of well-established chemical transformations, enabling the synthesis of a diverse library of derivatives.

The aldehyde functionality can be readily converted into other functional groups. For instance, olefination reactions such as the Wittig reaction can be employed to transform the formyl group into an alkene. berkeley.eduwikipedia.orglibretexts.orgmasterorganicchemistry.com The Knoevenagel condensation offers another route to carbon-carbon bond formation, reacting the aldehyde with active methylene (B1212753) compounds to yield α,β-unsaturated products. wikipedia.orgthermofisher.comorganic-chemistry.org Furthermore, the formyl group can undergo reduction to a primary alcohol using reducing agents like sodium borohydride (B1222165), or oxidation to a carboxylic acid.

The two acetate groups, while chemically similar, may exhibit differential reactivity based on their electronic environment. Selective hydrolysis of one or both acetate groups can be achieved under controlled acidic or basic conditions to yield the corresponding phenol(s). The resulting hydroxyl groups can then be further derivatized to ethers, or other ester groups, expanding the range of accessible analogs.

Table 1: Potential Modifications of the Formyl and Acetate Groups
Functional GroupReaction TypeReagents and ConditionsResulting Functional Group
FormylWittig ReactionPhosphonium ylide (e.g., Ph3P=CHR)Alkene
FormylKnoevenagel CondensationActive methylene compound (e.g., malononitrile, ethyl cyanoacetate), weak base (e.g., piperidine)α,β-Unsaturated system
FormylReductionSodium borohydride (NaBH4), methanol (B129727)Hydroxymethyl
FormylOxidationPotassium permanganate (B83412) (KMnO4) or other oxidizing agentsCarboxyl
AcetateHydrolysisAcid (e.g., HCl) or base (e.g., NaOH), heatHydroxyl (Phenol)
AcetateTransesterificationAlcohol, acid or base catalystNew Ester

Introduction of Substituents on the Phenyl Ring for Electronic or Steric Modulation

The properties of 3-(Acetyloxy)-4-formylphenyl acetate and its derivatives can be finely tuned by introducing various substituents onto the phenyl ring. The existing functional groups, being electron-withdrawing, will direct incoming electrophiles to the positions meta to the formyl group and ortho/para to the acetyloxy groups, although the directing effects will be competitive.

Introducing electron-donating groups (EDGs) such as alkyl or alkoxy groups would be expected to increase the electron density of the aromatic ring, potentially influencing the reactivity of the formyl and acetate groups. Conversely, the introduction of additional electron-withdrawing groups (EWGs) like nitro or cyano groups would decrease the ring's electron density. These modifications can have a profound impact on the molecule's electronic properties, which can be valuable in the design of materials with specific electronic or optical characteristics.

Steric hindrance can also be modulated by introducing bulky substituents on the phenyl ring. This can influence the conformation of the molecule and the accessibility of the reactive sites, which can be exploited to control the regioselectivity of certain reactions.

Chemoselective and Regioselective Functionalization Strategies

The presence of multiple reactive sites necessitates the use of chemoselective and regioselective strategies to achieve desired transformations without unintended side reactions.

Exploration of Protecting Group Chemistry for Selective Transformations

Protecting group chemistry is a powerful tool for achieving selective functionalization. For instance, to selectively modify the acetate groups while leaving the formyl group intact, the aldehyde can be protected as an acetal (B89532). This protected intermediate would be stable to the conditions required for hydrolysis or other transformations of the ester groups. Once the desired modifications on the acetate functionalities are complete, the acetal protecting group can be readily removed under acidic conditions to regenerate the formyl group.

Conversely, if modifications are desired at the formyl group in the presence of sensitive functionalities that might be affected by the reagents used, the phenolic hydroxyls (if the acetates are hydrolyzed) could be protected, for example, as silyl (B83357) ethers. The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. nih.gov The aldehyde functionality of this compound makes it an ideal candidate for participation in several well-known MCRs.

For example, in a Passerini three-component reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. nih.govresearchgate.netmdpi.com Similarly, in the Ugi four-component reaction, an aldehyde, a primary amine, a carboxylic acid, and an isocyanide combine to yield a bis-amide. nih.govnih.govresearchgate.net The incorporation of this compound into these reactions would lead to the rapid generation of complex molecular scaffolds bearing the substituted phenyl moiety.

Table 2: Potential Multi-component Reactions
Reaction NameOther ComponentsResulting Product Type
Passerini ReactionCarboxylic acid, Isocyanideα-Acyloxy carboxamide
Ugi ReactionPrimary amine, Carboxylic acid, IsocyanideBis-amide

Application in the Construction of Complex Molecular Architectures (as a synthetic building block)

The diverse reactivity of this compound and its derivatives makes it a valuable building block for the synthesis of more complex molecular architectures, particularly heterocyclic compounds. Structurally similar compounds, such as 3-formylchromones and 3-formyl-4-hydroxycoumarin, have been extensively used in the synthesis of a variety of heterocyclic systems. scispace.comeurjchem.comniscpr.res.insemanticscholar.orgresearchgate.net

By analogy, the formyl group of this compound can react with bifunctional nucleophiles to construct various five- and six-membered heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives could lead to the formation of pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) could yield isoxazoles. Condensation with β-ketoesters or other active methylene compounds can serve as a key step in the synthesis of various substituted pyridines and other fused heterocyclic systems. The ability to pre-install substituents on the phenyl ring or to modify the acetate groups further enhances the utility of this compound as a versatile scaffold for combinatorial library synthesis and the development of novel complex molecules.

Role in Natural Product Total Synthesis Scaffolds

The utility of this compound in the total synthesis of natural products can be inferred from the well-established roles of its precursors and analogues, such as protocatechualdehyde (3,4-dihydroxybenzaldehyde). The two acetyloxy groups serve as protected hydroxyl groups, which can be selectively or fully deprotected under specific conditions to reveal reactive phenols. This latent reactivity is crucial in multi-step syntheses where timing of the unmasking of functional groups is key.

The formyl group is a versatile handle for a variety of carbon-carbon bond-forming reactions that are fundamental to elongating and elaborating molecular scaffolds. For instance, it can readily participate in:

Wittig and Horner-Wadsworth-Emmons reactions: To introduce alkenyl fragments, a common feature in many natural product backbones.

Aldol and related condensation reactions: To form larger carbon skeletons.

Grignard and organolithium additions: To introduce diverse alkyl, aryl, or vinyl substituents.

The aromatic ring itself, activated by the oxygen substituents, is amenable to electrophilic aromatic substitution, allowing for the introduction of further functionality. The strategic positioning of the substituents allows for regioselective reactions, guiding the construction of more complex substitution patterns found in many natural products.

A plausible synthetic strategy would involve utilizing the formyl group for initial chain extension, followed by deprotection of one or both acetyloxy groups to enable cyclization or further functionalization, such as ether or ester linkages, which are prevalent in natural product families like flavonoids, alkaloids, and polyketides.

Table 1: Potential Reactions for Natural Product Scaffold Synthesis

Reaction TypeReagents/ConditionsResulting TransformationRelevance to Natural Product Synthesis
Selective DeprotectionMild base (e.g., NaHCO₃ in MeOH)Selective hydrolysis of one acetate groupUnmasking a hydroxyl for further reaction while keeping the other protected
Full DeprotectionAcid or strong base hydrolysisConversion to 3,4-dihydroxybenzaldehyde (B13553)Access to catechol derivatives, common in flavonoids and alkaloids
OlefinationWittig reagent (e.g., Ph₃P=CHR)Formation of a C=C double bondBuilding block for polyene chains found in various natural products
Reductive AminationAmine, reducing agent (e.g., NaBH₃CN)Conversion of the aldehyde to an amineKey step in the synthesis of many alkaloids

Development of Polycyclic and Heterocyclic Systems

The development of polycyclic and heterocyclic systems from this compound can be envisioned through several synthetic routes that capitalize on its unique arrangement of functional groups.

Polycyclic Aromatic Systems:

The construction of extended aromatic systems could be achieved through intramolecular cyclization reactions. For instance, after conversion of the formyl group to a suitable side chain, a Friedel-Crafts type reaction could be initiated to form a new fused ring. The acetyloxy groups can influence the electronic properties of the aromatic ring, directing the regioselectivity of such cyclizations. Subsequent deprotection and potential re-aromatization would lead to substituted polycyclic aromatic hydrocarbons.

Heterocyclic Systems:

The formyl group, in conjunction with the adjacent acetyloxy (or deprotected hydroxyl) group, is a prime starting point for the synthesis of a wide array of oxygen- and nitrogen-containing heterocycles.

Benzofurans and Derivatives: Reductive coupling reactions or intramolecular cyclizations of derivatives where the formyl group has been extended could lead to the formation of a furan (B31954) ring fused to the benzene (B151609) core.

Isoquinolines and Related Alkaloids: The Bischler-Napieralski or Pictet-Spengler reactions, classic methods for isoquinoline (B145761) synthesis, could be adapted. This would typically involve the initial conversion of the formyl group to an aminoethyl side chain, followed by acid-catalyzed cyclization.

Coumarins and Chromones: Pechmann or Perkin reactions, after appropriate functional group manipulation of the formyl group and deprotection of the 3-acetyloxy group, could be employed to construct these common heterocyclic cores.

The reactivity of the formyl group allows for its participation in multi-component reactions, which are highly efficient methods for generating molecular complexity and constructing diverse heterocyclic libraries from a single starting material.

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic SystemKey Synthetic StrategyPotential Reaction Conditions
BenzofuranIntramolecular cyclization of a derivativeConversion of aldehyde to a β-keto ester followed by acid-catalyzed cyclization
IsoquinolinePictet-Spengler reactionCondensation with a β-arylethylamine followed by acid-catalyzed cyclization
CoumarinPerkin reactionReaction with acetic anhydride (B1165640) and a weak base after deprotection of the 3-acetyloxy group
BenzoxazoleCondensation reactionReaction with a 2-aminophenol (B121084) derivative

Theoretical and Computational Chemistry Studies of 3 Acetyloxy 4 Formylphenyl Acetate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical investigations are fundamental to understanding the electronic properties of a molecule. These studies, typically employing methods like Density Functional Theory (DFT) or Hartree-Fock (HF) calculations, can provide detailed information about molecular orbitals, charge distribution, and reactivity.

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is central to predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.

For 3-(Acetyloxy)-4-formylphenyl acetate (B1210297), one would expect the electron-withdrawing nature of the formyl and acetate groups to influence the energies of these frontier orbitals. A systematic computational study would be required to calculate these values and map the spatial distribution of the HOMO and LUMO across the molecule. Unfortunately, specific data from such analyses are not currently published.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction sites. The ESP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

In the case of 3-(Acetyloxy)-4-formylphenyl acetate, the oxygen atoms of the carbonyl groups in the formyl and acetate moieties would be expected to exhibit negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the phenyl ring and the formyl group would likely show positive potential. A quantitative analysis would require specific calculations that have not been reported in the literature.

Conformational Analysis and Energy Minima

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. By identifying the global energy minimum and other low-energy conformers, one can understand the preferred shapes of a molecule.

For this compound, rotations around the single bonds connecting the acetate and formyl groups to the phenyl ring would define its conformational landscape. A detailed computational scan of these rotational barriers would be necessary to identify the most stable conformers. Such studies are crucial for understanding how the molecule might interact with other molecules, for instance, in a crystal lattice or a solvent. However, published data on the conformational preferences of this specific compound are lacking.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational dynamics and intermolecular interactions of a molecule in a condensed phase.

Solvation Effects on Compound Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations can be used to explore how the conformational preferences of this compound might change in different solvents, ranging from polar to non-polar. The solvent can stabilize certain conformers through specific interactions like hydrogen bonding or dipole-dipole interactions. A systematic study of this kind has not been documented for this compound.

Intermolecular Hydrogen Bonding and Stacking Interactions

In a condensed phase, molecules of this compound would interact with each other through various non-covalent forces. The presence of the aromatic ring suggests the possibility of pi-stacking interactions, while the carbonyl oxygens could act as hydrogen bond acceptors. MD simulations could quantify the nature and strength of these interactions, providing a molecular-level understanding of the compound's bulk properties. As with other computational aspects, specific research on these interactions for this molecule is not available.

Structure-Reactivity Relationship Predictions

The prediction of structure-reactivity relationships for this compound relies heavily on computational chemistry to understand how its electronic structure influences its chemical behavior. While direct theoretical studies on this specific molecule are not extensively available, valuable insights can be drawn from computational analyses of structurally similar benzaldehyde (B42025) derivatives. Methodologies such as Density Functional Theory (DFT) are instrumental in elucidating the electronic properties that govern reactivity.

Predicting Reactivity Trends Based on Electronic Structure

The reactivity of this compound is primarily dictated by the interplay of the electron-withdrawing formyl group and the electron-donating acetyloxy group attached to the phenyl ring. Theoretical studies on substituted benzaldehydes provide a framework for predicting the reactivity of this compound.

The electronic structure can be analyzed through the calculation of various molecular descriptors. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For instance, in related benzaldehyde derivatives, the HOMO is often localized on the phenyl ring and the oxygen atoms, while the LUMO is typically centered on the formyl group and the benzene (B151609) ring. The energy gap between the HOMO and LUMO is a critical parameter for predicting chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the electrophilic and nucleophilic sites of a molecule. For this compound, the MEP would likely show a region of negative potential around the oxygen atoms of the acetyloxy and formyl groups, indicating their susceptibility to electrophilic attack. Conversely, a positive potential would be expected around the hydrogen atom of the formyl group and the aromatic protons, suggesting these are sites for nucleophilic attack.

Global reactivity descriptors, calculated from the energies of the HOMO and LUMO, provide quantitative measures of reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Studies on similar aromatic aldehydes demonstrate that these parameters are effective in predicting their chemical behavior.

Table 1: Predicted Reactivity Trends Based on Electronic Structure of Benzaldehyde Derivatives

Descriptor Predicted Trend for this compound Implication for Reactivity
HOMO-LUMO Energy Gap Relatively small Higher chemical reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) Negative potential on carbonyl and ester oxygens; Positive potential on formyl proton and aromatic ring. Defines sites for electrophilic and nucleophilic attack, respectively.
Electronegativity (χ) Moderate to high Influences the molecule's ability to attract electrons.
Chemical Hardness (η) Relatively low Indicates higher reactivity.

| Electrophilicity Index (ω) | Moderate | Quantifies the ability to accept electrons. |

Computational Screening for Synthetic Optimization

Computational screening plays a crucial role in optimizing the synthesis of complex organic molecules like this compound. By simulating reaction pathways and calculating activation energies, theoretical chemistry can guide the selection of optimal reagents, catalysts, and reaction conditions.

For the synthesis of this compound, which could involve steps like the acetylation of a corresponding hydroxybenzaldehyde, computational methods can be employed to:

Evaluate Reaction Mechanisms: DFT calculations can be used to model the step-by-step mechanism of a reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction pathway and helps in identifying the rate-determining step. For example, in an acetylation reaction, computational models can compare the feasibility of different catalysts or acylating agents.

Predict Reaction Outcomes: By calculating the thermodynamics and kinetics of competing reaction pathways, it is possible to predict the major products and potential byproducts. This information is invaluable for optimizing reaction selectivity and yield. For instance, computational screening can help in choosing conditions that favor the desired mono-acetylation over di-acetylation or other side reactions.

Solvent Effects: The choice of solvent can significantly influence reaction rates and outcomes. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on the reaction profile, aiding in the selection of the most suitable solvent for a given transformation.

Catalyst Design: In catalyzed reactions, computational screening can be used to design more efficient catalysts. By understanding the interaction between the catalyst, substrate, and reagents at a molecular level, it is possible to modify the catalyst structure to enhance its activity and selectivity.

Table 2: Application of Computational Screening for Synthetic Optimization

Area of Optimization Computational Method Predicted Outcome for Synthesis of this compound
Reagent Selection Calculation of reaction barriers Identification of the most effective and selective acetylating agent.
Catalyst Choice Modeling of catalyst-substrate interactions Selection of an optimal acid or base catalyst to accelerate the reaction.
Reaction Conditions Simulation of temperature and solvent effects Determination of the ideal temperature and solvent for maximizing yield and minimizing byproducts.

| Byproduct Formation | Analysis of competing reaction pathways | Prediction and mitigation of potential side reactions. |

By leveraging these computational tools, the synthesis of this compound can be approached more rationally and efficiently, reducing the need for extensive empirical experimentation.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Acetyloxy 4 Formylphenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution and the solid state. A combination of one-dimensional and advanced two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) resonances, providing conclusive evidence of the molecular structure.

2D-NMR Techniques (COSY, HSQC, HMBC) for Resonance Assignment

While specific experimental spectra for 3-(Acetyloxy)-4-formylphenyl acetate (B1210297) are not widely published, a complete assignment can be predicted using a combination of empirical data for similar structures and established 2D-NMR methodologies. The predicted ¹H and ¹³C chemical shifts are essential for outlining the expected correlations.

Predicted NMR Data: Based on the structure of 3-(Acetyloxy)-4-formylphenyl acetate (C₁₁H₁₀O₅), the following chemical shifts can be anticipated.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.

PositionAtom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1C-~135.5
2C-~145.0
3C-~125.0
4C-~151.0
5CH~7.50 (dd)~127.0
6CH~7.95 (d)~130.0
CHOCH~9.90 (s)~189.0
C=O (Position 3)C-~168.5
CH₃ (Position 3)CH₃~2.30 (s)~20.5
C=O (Position 4)C-~169.0
CH₃ (Position 4)CH₃~2.32 (s)~21.0

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the COSY spectrum of this compound, a cross-peak would be expected between the aromatic proton at position 5 (H-5) and the proton at position 6 (H-6), confirming their adjacent relationship on the benzene (B151609) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons to which they are attached (one-bond ¹J(CH) coupling). researchgate.net This is crucial for assigning carbon signals. For the target molecule, the HSQC spectrum would show correlations between:

The aldehydic proton (~9.90 ppm) and the formyl carbon (~189.0 ppm).

The aromatic H-5 proton (~7.50 ppm) and the C-5 carbon (~127.0 ppm).

The aromatic H-6 proton (~7.95 ppm) and the C-6 carbon (~130.0 ppm).

The methyl protons of both acetate groups (~2.30 and ~2.32 ppm) and their respective methyl carbons (~20.5 and ~21.0 ppm).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds (²J(CH) and ³J(CH)). researchgate.net This technique is powerful for assembling the complete carbon skeleton and placing substituents. Key expected HMBC correlations for this compound would include:

The aldehydic proton (~9.90 ppm) would show correlations to the C-4 and C-5 carbons of the aromatic ring.

The aromatic H-6 proton (~7.95 ppm) would correlate to the C-4 and C-2 carbons, as well as the formyl carbon.

The methyl protons of the acetate group at position 3 (~2.30 ppm) would show a strong correlation to the ester carbonyl carbon (~168.5 ppm) and a weaker correlation to the aromatic C-3 carbon.

Similarly, the methyl protons of the acetate at position 4 (~2.32 ppm) would correlate to its carbonyl carbon (~169.0 ppm) and the aromatic C-4 carbon.

Solid-State NMR for Crystalline Forms

For compounds that exist as crystalline solids, solid-state NMR (ssNMR) provides valuable information that is inaccessible in solution-state NMR. nih.gov By analyzing the compound in its solid form, ssNMR can be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will often yield distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. This is critical in pharmaceutical and materials science, where different polymorphs can have different physical properties.

Characterize Crystal Packing: Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide information on the local environment of each carbon atom within the crystal lattice.

Probe Intermolecular Interactions: Specific ssNMR experiments can measure internuclear distances, helping to elucidate intermolecular contacts, such as hydrogen bonding or π-π stacking, which govern the supramolecular assembly in the crystal. For this compound, ssNMR could differentiate between crystalline forms and provide insight into how the molecules arrange themselves in the solid state.

Dynamic NMR for Rotational Barriers

The structure of this compound features a formyl group (-CHO) positioned ortho to an acetyloxy group. This substitution pattern introduces steric hindrance that restricts the free rotation of the formyl group around the C(aryl)-C(formyl) bond. Dynamic NMR (DNMR) is the primary technique used to quantify the energy barrier associated with such rotational processes. d-nb.infonih.gov

By recording ¹H or ¹³C NMR spectra at various temperatures, the rate of rotation can be studied. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for different conformers (e.g., where the formyl proton is syn or anti to the ortho substituent). As the temperature is raised, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at high temperatures.

The Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature (Tc) and the frequency difference between the signals at slow exchange (Δν). Studies on similarly ortho-substituted benzaldehydes have reported rotational barriers in the range of 20-30 kJ/mol. d-nb.info A DNMR study on this compound would provide a quantitative measure of the steric influence exerted by the ortho-acetyloxy group on the formyl group's rotation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass, molecular formula, and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 ppm). libretexts.org This precision allows for the determination of the elemental composition of an ion, which is a critical step in confirming the identity of a compound. The molecular formula of this compound is C₁₁H₁₀O₅. HRMS analysis would be used to confirm this formula by comparing the experimentally measured mass to the calculated theoretical mass.

Table 2. HRMS Data for this compound (C₁₁H₁₀O₅).

Ion SpeciesCalculated Exact Mass (m/z)
[M]⁺• (Molecular Ion)222.05282
[M+H]⁺ (Protonated Molecule)223.06009
[M+Na]⁺ (Sodium Adduct)245.04204

The ability to obtain a measured mass that matches the theoretical mass to several decimal places provides unequivocal confirmation of the compound's elemental formula. masonaco.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is used to probe the structure of an ion by inducing its fragmentation and analyzing the resulting fragment ions. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are detected. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation pathway is expected to be dominated by the characteristic loss of the two acetate groups. A primary and highly characteristic fragmentation of acetylated compounds is the neutral loss of ketene (B1206846) (CH₂=C=O, 42.01 Da). researchgate.net

A plausible fragmentation pathway for the [M+H]⁺ ion of this compound (m/z 223.06) would be:

Initial Loss of Ketene: The first fragmentation would involve the loss of one molecule of ketene from either of the acetate groups, resulting in a prominent fragment ion at m/z 181.05.

Second Loss of Ketene: The m/z 181.05 ion (corresponding to protonated 3,4-dihydroxybenzaldehyde) would then lose a second molecule of ketene, leading to a fragment ion at m/z 139.04.

Fragmentation of the Benzaldehyde (B42025) Core: The resulting dihydroxybenzoyl ion can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28.00 Da), to yield a fragment at m/z 111.04.

Table 3. Predicted MS/MS Fragmentation Pathway for [C₁₁H₁₀O₅+H]⁺.

m/z (Predicted)FormulaProposed LossProposed Structure
223.06[C₁₁H₁₁O₅]⁺-Precursor Ion ([M+H]⁺)
181.05[C₉H₉O₄]⁺- CH₂COLoss of first ketene molecule
139.04[C₇H₇O₃]⁺- 2(CH₂CO)Loss of second ketene molecule
111.04[C₆H₇O₂]⁺- 2(CH₂CO) - COSubsequent loss of carbon monoxide

Analysis of these fragmentation pathways provides robust confirmation of the presence and location of the functional groups within the molecule.

Ion Mobility-Mass Spectrometry for Conformer Separation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry, enabling the characterization of ions based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). nih.gov In this technique, ions are introduced into a drift tube filled with an inert buffer gas. An electric field propels the ions through the gas, and their velocity is impeded by collisions with the gas molecules. The rate at which an ion drifts through the tube is dependent on its rotationally averaged collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. researchgate.net Compact, tightly folded ions experience fewer collisions and travel faster, while more extended, open conformers are slowed down.

For a molecule like this compound, which possesses several single bonds with rotational freedom, multiple conformers (or rotational isomers) can exist at room temperature. Specifically, rotation around the C-O bond of the ester group and the C-C bond connecting the formyl group to the aromatic ring can lead to different spatial arrangements of the atoms. These distinct three-dimensional structures, while possessing the identical mass, would present different shapes to the buffer gas in an ion mobility experiment.

IM-MS is theoretically well-suited to separate and characterize these conformers. researchgate.net Even subtle differences in the orientation of the acetate and formyl groups relative to the phenyl ring would result in unique CCS values. By plotting the drift time (related to CCS) against the m/z, a two-dimensional plot is generated where ions of the same mass but different conformations appear as distinct spots. This allows for the detection and even isolation of specific conformers for further analysis, such as tandem mass spectrometry (MS/MS), to probe their fragmentation patterns. nih.gov This capability makes IM-MS an invaluable, albeit theoretical in this specific case, tool for exploring the conformational landscape of this compound in the gas phase.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, the spectrum is dominated by vibrations associated with the ester, aldehyde, and substituted aromatic ring moieties.

In the IR spectrum, the most prominent features are the strong absorptions from the two carbonyl (C=O) groups. The ester carbonyl stretching vibration is typically observed at a higher frequency than the aldehyde carbonyl due to the electron-withdrawing nature of the adjacent oxygen atom. For aromatic esters, this band is expected in the 1770-1750 cm⁻¹ region. sciepub.com The aldehyde carbonyl, being conjugated with the aromatic ring, will absorb at a lower frequency, generally in the 1710-1685 cm⁻¹ range. orgchemboulder.comopenstax.org Another diagnostic feature for the aldehyde is the C-H stretching vibration of the formyl group, which typically appears as one or two moderate bands between 2850 cm⁻¹ and 2700 cm⁻¹. vscht.cz

The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations on the ring appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring produce a series of bands in the 1600-1450 cm⁻¹ region. libretexts.org The C-O stretching vibrations of the ester group are also strong and appear in the 1250-1000 cm⁻¹ range. udel.edu

Raman spectroscopy provides complementary information. While carbonyl stretches are visible, they are often weaker than in the IR spectrum. Conversely, the symmetric vibrations of the aromatic ring, particularly the "ring breathing" mode around 1000 cm⁻¹, are typically strong and easily identified in Raman spectra. Vibrations of the C-CH₃ and C=O groups of the acetate moiety will also be Raman active. researchgate.netchemicalbook.com

Interactive Table: Predicted Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Intensity (IR/Raman)
Aromatic RingC-H stretch3100 - 30003100 - 3000Medium / Strong
Methyl (Acetate)C-H stretch (asym/sym)2980 - 28702980 - 2870Medium / Medium
AldehydeC-H stretch2850 - 27002850 - 2700Medium / Medium
EsterC=O stretch~1760~1760Strong / Weak
AldehydeC=O stretch (conjugated)~1700~1700Strong / Medium
Aromatic RingC=C stretch1600 - 14501600 - 1450Medium-Strong / Strong
Methyl (Acetate)C-H bend1450 - 13701450 - 1370Medium / Medium
EsterC-O stretch1250 - 11501250 - 1150Strong / Weak
Aromatic RingC-H out-of-plane bend900 - 675900 - 675Strong / Weak

The vibrational frequencies of a molecule are not only dependent on the types of bonds but also on their immediate electronic and steric environment. In flexible molecules like this compound, changes in conformation can lead to detectable shifts in vibrational spectra. nih.gov The key areas of flexibility are the rotation about the phenyl-C(formyl) bond and the phenyl-O(ester) bond.

Different rotational conformers can alter the degree of conjugation and create different steric interactions, which in turn affect the force constants of the bonds. For instance, the planarity of the formyl group with respect to the aromatic ring influences the electronic communication between the C=O group and the π-system. A more planar conformation would enhance conjugation, leading to a decrease (red shift) in the C=O stretching frequency. Any deviation from planarity would disrupt this conjugation, causing a shift to higher wavenumbers (blue shift).

Similarly, the orientation of the acetate group can influence the vibrational modes of the aromatic ring. The coupling between the C=O and C-O stretching modes of the ester and the ring vibrations can be sensitive to the dihedral angle between the acetate plane and the phenyl ring plane. researchgate.net In a solution or amorphous solid where multiple conformers may coexist, this sensitivity can lead to a broadening of the corresponding absorption bands. In contrast, a crystalline solid, which typically locks the molecule into a single conformation, would exhibit sharper vibrational bands. nih.gov Therefore, careful analysis of the vibrational spectra, often aided by theoretical calculations, can provide insights into the preferred conformation of this compound in different physical states.

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov The technique provides an unambiguous determination of bond lengths, bond angles, and torsion angles, thereby establishing the absolute structure and conformation of the molecule as it exists in the crystal lattice. creative-biostructure.comrigaku.com

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained. creative-biostructure.com

This data is then processed using computational methods to solve the crystal structure. The result is an electron density map from which the positions of all non-hydrogen atoms can be determined with high precision. This analysis would reveal the exact conformation adopted by this compound in the solid state, including the planarity of the aromatic ring and the specific dihedral angles of the acetate and formyl substituents. Furthermore, SCXRD elucidates the packing of molecules within the crystal, revealing intermolecular interactions such as C-H···O hydrogen bonds or π-π stacking that stabilize the solid-state structure. researchgate.net

Interactive Table: Illustrative Data Obtainable from SCXRD Analysis
ParameterType of InformationExample Value (Hypothetical)
Crystal SystemLattice SymmetryMonoclinic
Space GroupSymmetry ElementsP2₁/c
a, b, c (Å)Unit Cell Dimensionsa = 7.5, b = 20.5, c = 7.8
α, β, γ (°)Unit Cell Anglesα = 90, β = 112, γ = 90
C(aromatic)-C(formyl)Bond Length (Å)1.48 Å
C=O (ester)Bond Length (Å)1.20 Å
O-C(aromatic)-C(aromatic)-C(formyl)Torsion Angle (°)178.5°
C(aromatic)-O-C(ester)=OTorsion Angle (°)-5.2°

Powder X-ray diffraction (PXRD) is an essential technique for the analysis of bulk crystalline materials. creative-biostructure.com Unlike SCXRD, which requires a single, perfect crystal, PXRD is performed on a finely ground powder containing millions of microcrystals in random orientations. The resulting diffraction pattern, or diffractogram, is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. mdpi.com

The primary application of PXRD in the study of a compound like this compound is the identification and characterization of polymorphs. rigaku.com Polymorphism is the ability of a substance to exist in two or more different crystal structures, which can have different physical properties such as solubility and stability. mdpi.com Each polymorph, having a unique arrangement of molecules in its unit cell, will produce a distinct PXRD pattern with characteristic peak positions and relative intensities. rigaku.com

By comparing the experimental PXRD pattern of a bulk sample to reference patterns (either calculated from a known single-crystal structure or from previously identified polymorphs), one can identify the crystalline form present. PXRD is also highly effective for assessing the phase purity of a sample and for detecting the presence of any polymorphic impurities, even at low levels. rigaku.com This makes it a crucial tool in both the research and quality control stages of material characterization.

Interactive Table: Illustrative PXRD Peak Data for Two Hypothetical Polymorphs
Polymorph Form IPolymorph Form II
Diffraction Angle (2θ) Relative Intensity (%)
8.545
12.1100
15.880
20.365
24.590

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic techniques are fundamental in the analytical chemistry of this compound, providing powerful tools for the separation, identification, and quantification of the compound, its impurities, and its isomers. oup.com.au High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominent methods employed for these purposes. chemrevlett.com The choice between these techniques often depends on the volatility and thermal stability of the analyte and the specific goals of the analysis, such as purity assessment or the resolution of structurally similar isomers. oup.com.au

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds. tanta.edu.egnih.gov The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the main compound from any potential impurities, degradation products, or synthetic by-products.

A typical approach for analyzing this compound involves reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar. mdpi.com This is well-suited for the compound, which possesses moderate polarity.

Stationary Phase Selection: The most common choice for the stationary phase is an octadecylsilyl (ODS) or C18 column. mdpi.com These columns consist of silica (B1680970) particles chemically bonded with C18 hydrocarbon chains, providing a non-polar surface that interacts with the analyte based on hydrophobic interactions. For enhanced resolution, columns with smaller particle sizes (e.g., 3 µm or 5 µm) are frequently used. chromatographyonline.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of water (often buffered or acidified) and a miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727). chemrevlett.com The ratio of the organic solvent to water is a critical parameter that controls the retention time of the analyte. A higher concentration of the organic solvent will decrease the retention time. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often employed to achieve better separation of compounds with a wide range of polarities. chromatographyonline.com For example, a gradient starting with a lower concentration of acetonitrile and gradually increasing can effectively elute polar impurities first, followed by the main compound and then less polar impurities. The addition of a small amount of an acid, like trifluoroacetic acid (TFA) or acetic acid (0.01-0.1%), to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. mdpi.comchromatographyonline.com

Detection: Given the presence of a benzene ring and a formyl group (a chromophore), this compound can be readily detected using an Ultraviolet (UV) detector. tanta.edu.eg A Diode Array Detector (DAD) is particularly advantageous as it can acquire spectra across multiple wavelengths, aiding in peak identification and purity assessment by checking for co-eluting impurities. mdpi.com The selection of the detection wavelength is typically set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. chromatographyonline.com

Data Table: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Instrument High-Performance Liquid ChromatographStandard analytical instrumentation. researchgate.net
Column C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µmProvides good hydrophobic retention and resolution for moderately polar aromatic compounds. chemrevlett.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidified aqueous phase to ensure sharp, symmetrical peaks by suppressing analyte ionization. chromatographyonline.com
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength. chromatographyonline.com
Elution Mode GradientAllows for the effective separation of impurities with varying polarities within a reasonable timeframe. chromatographyonline.com
Gradient Program 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% BA representative gradient to elute the target compound and separate it from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column pressure. mdpi.com
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times. chromatographyonline.com
Detector Diode Array Detector (DAD)Allows for monitoring at multiple wavelengths and spectral confirmation of peak identity. mdpi.com
Detection Wavelength 254 nm (or λmax of the compound)A common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA typical volume for analytical HPLC. chromatographyonline.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net For a compound like this compound, direct GC analysis can be challenging due to its relatively high molecular weight and the presence of polar ester and aldehyde functional groups, which can lead to poor peak shape, thermal degradation, and long retention times. However, GC is highly effective for analyzing more volatile derivatives or for assessing the presence of volatile impurities from the synthesis process. researchgate.net

Direct Analysis vs. Derivatization: While direct injection might be possible using a high-temperature, robust capillary column, it is often not the preferred method. To overcome the limitations of volatility and polarity, derivatization is a common strategy. researchgate.net Derivatization involves chemically modifying the analyte to create a new compound with properties that are more suitable for GC analysis, namely increased volatility and thermal stability. researchgate.net For derivatives of this compound, this could involve, for example, the reduction of the formyl group to a less polar alcohol, which could then be silylated to form a highly volatile trimethylsilyl (B98337) (TMS) ether.

Stationary Phase Selection: The choice of the GC column's stationary phase is critical and depends on the polarity of the analytes. For the analysis of aromatic aldehydes and esters, a mid-polarity stationary phase, such as one containing a certain percentage of phenyl and methyl polysiloxane (e.g., a 5% phenyl-methylpolysiloxane, often designated as DB-5 or HP-5MS), is a versatile choice. rsc.org These columns provide good separation based on boiling points and subtle differences in polarity.

Temperature Programming: Isothermal analysis (maintaining a constant column temperature) is generally not suitable for mixtures containing compounds with a range of boiling points. Instead, a temperature program is used, where the column temperature is gradually increased during the analysis. rsc.org This allows for the elution of more volatile compounds at lower temperatures and less volatile compounds at higher temperatures, resulting in better separation and sharper peaks for all components. rsc.org

Detection: A Flame Ionization Detector (FID) is a common and robust detector for GC analysis of organic compounds, offering high sensitivity and a wide linear range. researchgate.net For structural confirmation and identification of unknown impurities, a Mass Spectrometer (MS) is used as the detector (GC-MS). researchgate.net GC-MS provides both retention time data and a mass spectrum for each separated component, which can be compared to spectral libraries for positive identification. researchgate.net

Data Table: Representative GC Method Parameters for Analysis of Volatile Derivatives

ParameterConditionRationale
Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)Provides both separation and structural identification capabilities. rsc.orgresearchgate.net
Column HP-5MS (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA widely used, robust, and low-polarity column suitable for a broad range of organic compounds. rsc.org
Carrier Gas HeliumInert carrier gas providing good efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample upon injection.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading when analyzing concentrated samples.
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A typical temperature program to separate compounds with a range of volatilities. rsc.org
Detector Mass Spectrometer (MS)Allows for the identification of separated components based on their mass spectra. researchgate.net
MS Transfer Line 280 °CPrevents condensation of analytes between the column and the MS source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Mass Range m/z 40-500A typical mass range to capture the molecular ions and fragment ions of the target analytes.

Applications of 3 Acetyloxy 4 Formylphenyl Acetate in Specialized Chemical Research Fields

Role as a Synthetic Scaffold in Medicinal Chemistry Research (Precursor Focus)

In medicinal chemistry, the core structure of a molecule, often referred to as the scaffold, is crucial in determining its biological activity. 3-(Acetyloxy)-4-formylphenyl acetate (B1210297) offers a functionalized benzene (B151609) ring that can be elaborated into a wide array of pharmacologically relevant structures.

The aldehyde functionality of 3-(acetyloxy)-4-formylphenyl acetate is a key handle for the construction of various heterocyclic and carbocyclic ring systems, which are prevalent in many drug molecules. The reactivity of the formyl group allows for its participation in a multitude of condensation and cyclization reactions. For instance, it can react with compounds containing active methylene (B1212753) groups, such as malonates or cyanoacetates, to form intermediates that can be further cyclized to generate pyridinones, pyrimidones, or other heterocyclic systems.

Furthermore, the aldehyde can undergo reactions like the Wittig or Horner-Wadsworth-Emmons reaction to form alkenes, which are valuable precursors for a range of cyclic compounds through cycloaddition or ring-closing metathesis reactions. The presence of the acetate groups also offers synthetic flexibility, as they can be hydrolyzed to reveal phenolic hydroxyl groups, which can then be used as points for further functionalization or as directing groups in subsequent aromatic substitution reactions.

While direct synthesis of specific bioactive ring systems from this compound is not extensively documented in publicly available literature, the fundamental reactivity of substituted benzaldehydes in the synthesis of bioactive heterocycles is a well-established principle in medicinal chemistry. The strategic positioning of the formyl and acetyloxy groups on the phenyl ring of this compound provides a unique substitution pattern that could be exploited to create novel molecular architectures for drug discovery programs.

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, or libraries, which can then be screened for biological activity. The suitability of a molecule as a scaffold for combinatorial synthesis depends on its ability to be readily attached to a solid support and to possess functional groups that allow for the introduction of diverse substituents.

While there is no direct report on the use of this compound in combinatorial synthesis, a closely related analogue, polymer-bound 4-acetoxy-3-phenylbenzaldehyde, has been successfully employed in solid-phase organic synthesis. uri.edunih.gov This suggests a strong potential for this compound to be utilized in a similar fashion.

The aldehyde group can be used to immobilize the scaffold onto a solid support, for example, through reductive amination with an amino-functionalized resin. uri.edunih.gov Once attached to the resin, the acetate groups can be selectively hydrolyzed to expose the phenolic hydroxyl groups. These hydroxyl groups, along with the aromatic ring, can then serve as points for diversification, where a variety of building blocks can be introduced through reactions such as etherification, esterification, or palladium-catalyzed cross-coupling reactions. This approach would allow for the generation of a large library of compounds with a common core structure derived from this compound, but with diverse peripheral functionalities, which is a cornerstone of modern drug discovery.

Potential Reaction Type Functional Group Involved Possible Outcome
Reductive AminationAldehydeAttachment to solid support
HydrolysisAcetate estersExposure of phenolic hydroxyls for diversification
Etherification/EsterificationPhenolic hydroxylsIntroduction of diverse R-groups
Cross-Coupling ReactionsAromatic ring (after conversion of a group to a halide or triflate)Introduction of aryl or alkyl substituents

Contribution to Materials Science Research

The field of materials science is constantly seeking new organic molecules that can serve as building blocks for functional materials with tailored electronic, optical, or thermal properties. The combination of functionalities in this compound makes it an interesting candidate for exploration in this area.

The aldehyde group of this compound can participate in various polymerization reactions. For instance, it can undergo condensation polymerization with diols or diamines to form polyesters or polyimines (Schiff bases), respectively. The presence of two acetate groups also opens up the possibility of creating cross-linked polymers upon their hydrolysis and subsequent reaction of the resulting phenolic hydroxyls.

While the direct polymerization of this compound is not specifically described, the polymerization of benzaldehyde (B42025) derivatives is a known method for creating novel polymer architectures. For example, the polymerization of 1-chloro-2-benzaldehyde-acetylene has been reported to yield a functional poly(di-substituted acetylene) bearing an aldehyde group that can be further modified. rsc.orgscite.ai This demonstrates the principle of incorporating benzaldehyde moieties into polymer backbones. The specific substitution pattern of this compound could impart unique properties to the resulting polymers, such as altered solubility, thermal stability, or the ability to be further functionalized.

Organic electronic materials, such as organic semiconductors, are of great interest for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The synthesis of these materials often involves the construction of extended π-conjugated systems. Benzaldehyde derivatives are valuable precursors in the synthesis of such systems. researchgate.net

The aldehyde group of this compound can be utilized in various carbon-carbon bond-forming reactions, such as the Wittig, Horner-Wadsworth-Emmons, or Suzuki coupling reactions, to extend the π-conjugation. The acetate groups can influence the electronic properties of the resulting molecule and can also be hydrolyzed to phenols, which can further modulate the electronic characteristics or serve as handles for attaching the molecule to surfaces or other components of a device.

Although there are no specific reports on the synthesis of organic electronic materials from this compound, the general utility of functionalized benzaldehydes as building blocks in this field is well-established. researchgate.net The unique electronic and steric properties conferred by the 3-acetoxy and 4-formyl substitution pattern make it a promising candidate for the synthesis of novel organic semiconductors.

Property Potential Contribution of this compound
Solubility The acetate groups may enhance solubility in organic solvents, aiding in solution-based processing of materials.
Electronic Properties The electron-withdrawing nature of the aldehyde and the electron-donating potential of the acetyloxy groups (after hydrolysis) can be used to tune the HOMO/LUMO energy levels of the final material.
Morphology The substitution pattern can influence the solid-state packing of the derived molecules, which is critical for charge transport in organic semiconductors.

Catalysis Research (if used as a ligand precursor or catalyst component)

In the field of catalysis, organic molecules can act as ligands that coordinate to a metal center, thereby influencing the catalytic activity and selectivity of the resulting complex. Functionalized benzaldehydes can serve as precursors to such ligands. acs.orgnih.govnih.gov

The aldehyde group of this compound can be converted into various functionalities that are known to coordinate to metal ions, such as imines (through reaction with primary amines) or phosphines (through a multi-step synthesis). The acetate groups could also play a role in modulating the electronic properties of the ligand, which in turn would affect the catalytic performance of the metal complex.

Biomolecular Interaction Studies of 3 Acetyloxy 4 Formylphenyl Acetate Excluding Biological Activity and Clinical Relevance

Investigation of Chemical Reactivity with Biomolecules in Model Systems

The chemical reactivity of 3-(Acetyloxy)-4-formylphenyl acetate (B1210297) with biomolecules can be inferred from the known reactivity of its constituent functional groups: the aromatic aldehyde and the phenyl acetates.

Non-Covalent Interactions with Model Peptides or Proteins (as a chemical probe)

While specific studies on the non-covalent interactions of 3-(Acetyloxy)-4-formylphenyl acetate with proteins are not available, its potential to act as a chemical probe can be explored based on its structural features. Chemical probes are small molecules used to study biological systems, often by binding to specific proteins. nih.govmdpi.comyoutube.com The interaction is typically non-covalent, involving forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.netresearchgate.netnih.gov

The formyl group can also participate in the formation of a reversible covalent imine linkage with the primary amine of a lysine (B10760008) residue, a strategy that has been utilized in the development of chemical probes. nih.gov This reversible covalent interaction can contribute to the binding affinity and specificity of the compound for a particular protein.

Table 1: Potential Non-Covalent Interactions of this compound with Protein Residues

Functional Group of CompoundType of InteractionPotential Interacting Amino Acid Residues
Aromatic Ringπ-stackingPhenylalanine, Tyrosine, Tryptophan
Acetyl Group (Carbonyl)Hydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine
Formyl Group (Carbonyl)Hydrogen Bond AcceptorSerine, Threonine, Asparagine, Glutamine
Formyl Group (Aldehyde)Reversible Covalent (Imine)Lysine

Reactions with Nucleic Acid Bases (model studies for chemical adduct formation)

The aldehyde functional group of this compound is an electrophilic center that can potentially react with nucleophilic sites on nucleic acid bases, leading to the formation of chemical adducts. Aldehydes are known to react with DNA, forming various types of lesions that can have mutagenic consequences. scielo.brnih.govnih.gov

The most common site of reaction for many aldehydes with DNA is the exocyclic amino group of guanine (B1146940) (N2) and adenine (B156593) (N6), as well as the ring nitrogens, particularly the N7 position of guanine. nih.gov The reaction of aldehydes with deoxyguanosine can lead to the formation of cyclic adducts. mdpi.comacs.org For instance, α,β-unsaturated aldehydes are known to form 1,N2-propano-2'-deoxyguanosine adducts. acs.org While this compound is an aromatic aldehyde and not α,β-unsaturated, the electrophilic nature of the formyl group still presents a potential for reaction with the nucleophilic centers in DNA bases.

The formation of such adducts can be studied in model systems using individual nucleosides or short oligonucleotides. The general mechanism would likely involve the nucleophilic attack of an amino group of a nucleic acid base on the carbonyl carbon of the formyl group, leading to the formation of a Schiff base or other stable adducts. nih.gov

Table 2: Potential Reaction Sites of the Formyl Group of this compound with DNA Bases

DNA BasePotential Nucleophilic Site for Adduct Formation
GuanineN7, N2-exocyclic amino group
AdenineN1, N6-exocyclic amino group
CytosineN3, N4-exocyclic amino group

Biomimetic Chemistry Research

Biomimetic chemistry involves the study of chemical reactions in environments that mimic biological conditions, such as in liposomal systems or aqueous buffers at physiological pH.

Partitioning Behavior in Liposomal Systems

Liposomes are artificial vesicles composed of a lipid bilayer and are often used as a simple model for cell membranes. The partitioning of a compound between the aqueous phase and the liposomal bilayer provides an indication of its potential to cross cell membranes. acs.orgnih.gov The partitioning behavior of phenolic compounds in liposomal systems has been studied, and it is influenced by factors such as the compound's hydrophobicity and the presence of functional groups that can interact with the lipid headgroups or acyl chains. documentsdelivered.comnih.govnottingham.ac.uk

This compound, being a moderately hydrophobic molecule, is expected to partition into the lipid bilayer of liposomes. The aromatic ring and the acetyl groups contribute to its lipophilicity. The location of the molecule within the bilayer will depend on the balance of hydrophobic and polar interactions. It may reside in the hydrophobic core of the bilayer or be oriented at the lipid-water interface, with its more polar formyl and ester groups interacting with the polar headgroups of the phospholipids. The partitioning of small aromatic molecules across lipid bilayers is a complex process influenced by both their solubility and diffusion characteristics within the membrane. rsc.orgnih.govacs.org

Table 3: Predicted Partitioning Behavior of this compound in Liposomal Systems

Molecular FeaturePredicted Interaction with Liposome Bilayer
Aromatic RingInsertion into the hydrophobic core of the bilayer.
Acetyl GroupsContribution to overall lipophilicity, favoring partitioning into the lipid phase.
Formyl GroupPotential for hydrogen bonding with phospholipid headgroups at the interface.

Reactivity in Aqueous Media Mimicking Biological Conditions

In aqueous media mimicking biological conditions (e.g., buffered solutions at physiological pH ~7.4), this compound is susceptible to hydrolysis. Phenyl acetate esters can undergo base-catalyzed hydrolysis to yield the corresponding phenol (B47542) and acetate. rsc.orgstanford.edupearson.comnih.govresearchgate.net Therefore, it is expected that the two acetyl groups of this compound would be hydrolyzed to produce 3,4-dihydroxybenzaldehyde (B13553) and acetic acid. The rate of this hydrolysis would be dependent on the pH and temperature of the medium.

The formyl group of aromatic aldehydes can react with primary amines to form imines (Schiff bases). acs.orglibretexts.org In a biomimetic aqueous environment containing amino acids or other primary amines, the formyl group of this compound could potentially react to form such adducts. This reactivity is relevant to its potential interactions with proteins, as discussed in section 8.1.1. The reactivity of the formyl group is a key aspect of formylation reactions in organic chemistry. purechemistry.orgwikipedia.org

Future Perspectives and Emerging Research Avenues for 3 Acetyloxy 4 Formylphenyl Acetate

Exploration of Unconventional Synthetic Pathways and Green Chemistry Innovations

The synthesis of polysubstituted aromatic compounds like 3-(Acetyloxy)-4-formylphenyl acetate (B1210297) often relies on classical methods that can be multi-step and generate significant waste. Future research is poised to explore more elegant and sustainable synthetic strategies.

In the realm of green chemistry, the focus will be on developing syntheses that adhere to the principles of sustainability. jddhs.comnih.gov This includes the use of environmentally benign solvents, or ideally, solvent-free reaction conditions. jetir.orgmdpi.com The development of reusable catalysts, such as metal catalysts supported on solid matrices like montmorillonite (B579905) clay, could offer a greener alternative to homogeneous catalysts that are often difficult to separate from the reaction mixture. jetir.org Microwave-assisted synthesis is another green technique that could accelerate reaction times and reduce energy consumption compared to conventional heating methods. mdpi.com

Synthetic ApproachPotential AdvantagesKey Research Focus
C-H Functionalization Increased atom economy, fewer synthetic stepsDevelopment of selective catalysts for ortho-formylation and acetylation
One-Pot Reactions Reduced waste, time, and resource efficiencyDesigning compatible reaction conditions for multiple transformations
Solvent-Free Synthesis Minimized environmental impact, simplified workupExploration of solid-state reactions or use of eutectic mixtures
Heterogeneous Catalysis Catalyst recyclability, cleaner product streamsSynthesis of robust and highly active supported catalysts
Microwave-Assisted Synthesis Faster reaction rates, lower energy consumptionOptimization of reaction parameters for improved yields and selectivity

Deepening Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underpinning the synthesis of 3-(Acetyloxy)-4-formylphenyl acetate is crucial for optimizing existing routes and designing novel, more efficient ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of key transformations.

For instance, in formylation reactions, such as the Vilsmeier-Haack reaction, understanding the precise role of the catalyst and the nature of the reactive intermediates can help in controlling regioselectivity, which is a significant challenge in the synthesis of polysubstituted benzenes. mdma.chlibretexts.orgpressbooks.pub Similarly, for acetylation of the phenolic group, detailed mechanistic studies can aid in the development of milder and more selective acylation agents, avoiding potential side reactions. mdpi.comresearchgate.netias.ac.in

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reaction progress and identify transient intermediates. Computational chemistry, using methods like Density Functional Theory (DFT), will be invaluable for modeling reaction pathways, calculating transition state energies, and predicting the most favorable reaction conditions. This synergistic approach will provide a molecular-level understanding of the factors governing reaction outcomes.

Integration into Advanced Automated Synthesis and AI-Driven Discovery

The future of chemical synthesis is increasingly intertwined with automation and artificial intelligence. This compound and its derivatives are prime candidates for integration into automated synthesis platforms. nih.govsigmaaldrich.comoxfordglobal.com These systems can perform multi-step syntheses with high precision and reproducibility, enabling the rapid generation of a library of related compounds for screening and optimization. The use of automated synthesizers can significantly accelerate the discovery of new molecules with desired properties. oxfordglobal.com

TechnologyApplication in this compound ResearchPotential Impact
Automated Synthesis Platforms Rapid synthesis of analogues and derivativesAccelerated discovery of structure-activity relationships
High-Throughput Screening Efficiently testing the properties of synthesized compoundsFaster identification of lead compounds for various applications
Generative AI Models Designing novel derivatives with desired propertiesExpansion of chemical space and discovery of new bioactive molecules
AI-Powered Retrosynthesis Proposing efficient and unconventional synthetic routesOvercoming synthetic challenges and improving overall efficiency

Challenges and Opportunities in Expanding its Synthetic Utility

Another challenge is the functional group tolerance of many synthetic reactions. The aldehyde and ester groups in the target molecule can be sensitive to certain reaction conditions, limiting the types of transformations that can be employed in its synthesis or further modification.

However, these challenges also present significant opportunities. The development of new catalysts and synthetic methodologies that can overcome these selectivity and compatibility issues will be a major advance in organic synthesis. rsc.org Success in this area would not only facilitate the synthesis of this compound but would also be applicable to a wide range of other functionalized aromatic compounds.

The unique combination of functional groups in this molecule opens up a plethora of opportunities for its use as a versatile building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and materials with novel electronic or optical properties. The aldehyde group can be readily transformed into a variety of other functional groups, while the ester can be hydrolyzed to reveal a phenolic hydroxyl group for further derivatization. This latent reactivity makes this compound a potentially valuable intermediate in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are optimized conditions for synthesizing 3-(Acetyloxy)-4-formylphenyl acetate via acetylation of phenolic precursors?

  • Methodological Answer : The acetylation of phenolic hydroxyl groups is typically achieved using acetic anhydride in the presence of a catalyst (e.g., pyridine or DMAP) under anhydrous conditions. For structurally similar compounds like 4-Acetoxy-3-methoxybenzaldehyde (vanillin acetate), reaction temperatures of 80–100°C and refluxing in dichloromethane or toluene are effective . Protecting the formyl group prior to acetylation may prevent side reactions. Reaction progress can be monitored via TLC or HPLC, as demonstrated in coumarin derivatives with acetyloxy groups .

Q. What spectroscopic techniques are most effective for characterizing ester and aldehyde functional groups in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (aldehyde C=O) confirm functional groups.
  • ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Acetoxy groups show a singlet at δ 2.1–2.3 ppm (CH₃), while aromatic protons adjacent to electron-withdrawing groups (e.g., formyl) resonate downfield (δ 7.5–8.5 ppm) .
  • ¹³C NMR : Ester carbonyls appear at δ 168–170 ppm, and the aldehyde carbon at δ 190–200 ppm.

Advanced Research Questions

Q. How to resolve regioselectivity challenges during electrophilic substitution on the aromatic ring of this compound?

  • Methodological Answer : The formyl group (-CHO) is a strong meta-directing substituent, while the acetoxy group (-OAc) is ortho/para-directing. Computational modeling (e.g., DFT) can predict preferred substitution sites by analyzing electron density maps. For example, in (4-ethoxy-2-formylphenyl) acetate, the formyl group dominates regioselectivity, directing incoming electrophiles to the meta position relative to itself . Experimental validation via NOESY or selective deuteration may clarify steric and electronic effects.

Strategies for minimizing ester hydrolysis during purification of this compound

  • Methodological Answer :

  • Solvent Choice : Use aprotic solvents (e.g., ethyl acetate, DCM) during extraction to avoid protic conditions.
  • pH Control : Maintain neutral or slightly acidic conditions during aqueous workup to prevent base-catalyzed hydrolysis.
  • Temperature : Purify via low-temperature crystallization or flash chromatography under inert atmosphere. Evidence from safety protocols for handling acetates recommends avoiding prolonged exposure to moisture .

Data Contradiction Analysis

Q. Discrepancies in reported NMR chemical shifts for acetylated derivatives—how to validate structural assignments?

  • Methodological Answer : Variations in chemical shifts may arise from solvent effects, concentration, or impurities. To resolve contradictions:

  • 2D NMR : Use HSQC and HMBC to correlate protons with carbons and confirm connectivity. For example, HMBC correlations between the acetoxy methyl group (δ 2.1 ppm) and the carbonyl carbon (δ 168 ppm) validate ester assignment .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian). Studies on trans-p-Coumaryl diacetate employed QSPR models to predict spectral properties .

Q. Conflicting reports on the stability of this compound under UV light—how to design a reproducibility study?

  • Methodological Answer :

  • Controlled Irradiation : Expose samples to UV light (254–365 nm) in quartz cuvettes and monitor degradation via HPLC at timed intervals.
  • Quenching Experiments : Add radical scavengers (e.g., BHT) to assess oxidative pathways.
  • Comparative Analysis : Cross-reference with structurally related compounds like 4-acetoxycinnamaldehyde, which show photo-oxidative instability due to conjugated aldehyde-ester systems .

Experimental Design Considerations

Q. How to design a kinetic study for the hydrolysis of this compound in aqueous buffers?

  • Methodological Answer :

  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–11) buffers to cover a broad pH range.
  • Sampling : Withdraw aliquots at intervals and quench reactions by cooling to 0°C.
  • Analytical Method : Quantify hydrolysis products (e.g., 4-formylphenol) via LC-MS. Reference studies on 4-hydroxyphenyl acetate hydrolysis kinetics for baseline parameters .

Synthetic Pathway Optimization

Q. What catalytic systems improve yield in multi-step syntheses involving this compound?

  • Methodological Answer :

  • Enzyme Catalysis : Lipases (e.g., Candida antarctica) enable regioselective acetylation under mild conditions, as shown in the synthesis of 8-(acetyloxy)coumarin derivatives .
  • Metal Catalysts : Pd/C or Cu(I) complexes facilitate cross-coupling reactions for introducing aryl groups without degrading the acetoxy functionality .

Tables

Table 1: Key Spectroscopic Data for this compound

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ester (C=O)1740-168–170
Aldehyde (C=O)17059.8–10.2 (s, 1H)190–200
Acetoxy (CH₃)-2.1–2.3 (s, 3H)20–22

Table 2: Stability of Derivatives Under UV Light

CompoundHalf-Life (h, 254 nm)Major Degradation ProductReference
4-Acetoxycinnamaldehyde4.24-Hydroxycinnamaldehyde
Vanillin Acetate8.5Vanillin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.